molecular formula C12H18ClNO2 B6344223 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240578-72-6

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6344223
CAS No.: 1240578-72-6
M. Wt: 243.73 g/mol
InChI Key: HIBSLDGMQCDBJC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.1026065 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds structurally similar to 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is in corrosion inhibition. Research has shown that Schiff bases derived from L-Tryptophan, which share some structural similarities, can effectively inhibit the corrosion of stainless steel in acidic environments. This inhibition occurs through adsorption of the inhibitor molecules onto the stainless steel surface (Vikneshvaran & Velmathi, 2017).

Antioxidant Activity

Phenolic compounds, including those structurally related to this compound, have been studied for their antioxidant activities. For instance, the ethanolic extract of Protea hybrid ‘Susara’ containing phenolic compounds demonstrated significant antioxidant activity. This suggests potential applications in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).

Spectroscopic Properties and Quantum Chemical Calculations

Molecular structures and spectroscopic data of similar compounds have been obtained through quantum chemical calculations, providing insights into their physical and chemical properties. This can be crucial for understanding their behavior in various applications, including material science and pharmaceuticals (Viji et al., 2020).

Synthesis and Characterization of Complexes

Research has also focused on the synthesis and characterization of complexes involving similar phenolic compounds. These studies are important for the development of new materials with potential applications in various fields, including catalysis, material science, and biochemistry (Pawar, Sakhare, & Arbad, 2016).

Mechanism of Action

Target of Action

It is suggested that when appended to a ligand or pharmacophore through its pegylated amine linker, this compound allows for uv light-induced covalent modification of a biological target .

Mode of Action

It is known to interact with its targets through a UV light-induced covalent modification . This suggests that the compound may be involved in photochemical reactions, possibly leading to changes in the target molecule.

Biochemical Pathways

Given its potential for uv light-induced covalent modification of biological targets , it may be involved in pathways where such modifications have significant downstream effects.

Result of Action

Its ability to induce covalent modifications in biological targets upon uv light exposure suggests that it could potentially alter the function of these targets, leading to observable cellular effects.

Properties

IUPAC Name

2-ethoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2;/h3,5-6,8,13-14H,1,4,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSLDGMQCDBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC=C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.